6-Bromoimidazo[1,2-a]pyridine: A Technical Guide for Researchers
6-Bromoimidazo[1,2-a]pyridine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological activities of 6-Bromoimidazo[1,2-a]pyridine. This heterocyclic compound is a key building block in medicinal chemistry, and understanding its characteristics is crucial for its application in the design and synthesis of novel therapeutic agents.
Chemical Properties and Structure
6-Bromoimidazo[1,2-a]pyridine is a bicyclic heteroaromatic compound. The fusion of an imidazole and a pyridine ring results in a scaffold with unique electronic properties that are of significant interest in drug discovery. The bromine substituent at the 6-position provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives.
Structural Information
The chemical structure of 6-Bromoimidazo[1,2-a]pyridine is characterized by the fusion of a pyridine ring and an imidazole ring.
IUPAC Name: 6-bromoimidazo[1,2-a]pyridine
Structure:
Caption: Chemical structure of 6-Bromoimidazo[1,2-a]pyridine.
Physicochemical Properties
A summary of the key physicochemical properties of 6-Bromoimidazo[1,2-a]pyridine is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrN₂ | [1] |
| Molecular Weight | 197.03 g/mol | [1] |
| Melting Point | 76-81 °C | [1] |
| Boiling Point | 165 °C at 1.5 Torr | [2] |
| CAS Number | 6188-23-4 | [1] |
| Appearance | Faint beige crystalline needles | [2] |
| Solubility | Slightly soluble in water. Soluble in organic solvents such as ethyl acetate and dichloromethane. | [2][3][4] |
| SMILES | Brc1ccc2nccn2c1 | [1] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 6.5-8.5 ppm). The protons on the pyridine and imidazole rings will exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) depending on their coupling with adjacent protons. The chemical shifts will be influenced by the electron-withdrawing effect of the bromine atom and the nitrogen atoms in the heterocyclic system.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the bromine (C6) is expected to be observed around δ 110-120 ppm, while the other aromatic carbons will appear in the range of δ 110-150 ppm.
Experimental Protocols
Synthesis of 6-Bromoimidazo[1,2-a]pyridine
The following protocol is adapted from a patented synthesis method.[3]
Reaction Scheme:
Caption: Synthesis of 6-Bromoimidazo[1,2-a]pyridine.
Materials:
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2-Amino-5-bromopyridine
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40% Chloroacetaldehyde aqueous solution
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Sodium bicarbonate
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Ethanol
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Ethyl acetate
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n-Hexane
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Anhydrous sodium sulfate
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Water
Procedure:
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To a reaction flask, add 2-amino-5-bromopyridine (1.0 eq).
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Add ethanol as the solvent.
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Add a 40% aqueous solution of chloroacetaldehyde (1.2 eq) and sodium bicarbonate (1.2 eq).
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Stir the reaction mixture at a temperature between 25-50 °C for 2-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.
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Extract the aqueous residue with ethyl acetate.
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from an ethyl acetate/n-hexane solvent mixture to yield pure 6-bromoimidazo[1,2-a]pyridine.[3]
Biological Activity and Signaling Pathways
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. While specific studies on the biological effects of 6-bromoimidazo[1,2-a]pyridine are limited in the public domain, research on closely related analogues provides significant insights into its potential mechanisms of action, particularly in the context of cancer therapy.
Many imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through modulation of key signaling pathways.
Apoptosis Induction via the Intrinsic Pathway
Several studies on imidazo[1,2-a]pyridine derivatives suggest a common mechanism of apoptosis induction involving the intrinsic or mitochondrial pathway. This pathway is often initiated by cellular stress and is regulated by the Bcl-2 family of proteins.
The following diagram illustrates a likely signaling cascade initiated by an active imidazo[1,2-a]pyridine derivative, based on published research for this class of compounds.
References
- 1. 6-Bromoimidazo 1,2-a pyridine 97 6188-23-4 [sigmaaldrich.com]
- 2. 6-Bromoimidazo[1,2-a]pyridine manufacturers and suppliers in india [chemicalbook.com]
- 3. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 4. 6-BROMO-IMIDAZO[1,2-A]PYRIDIN-8-AMINE | 676371-00-9 [chemicalbook.com]
